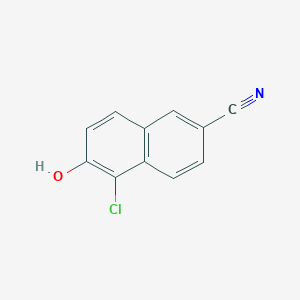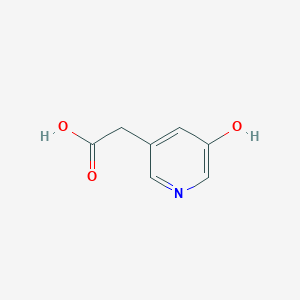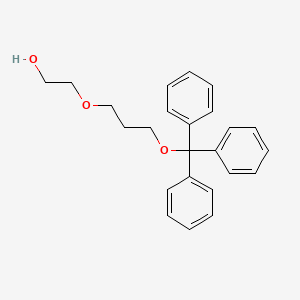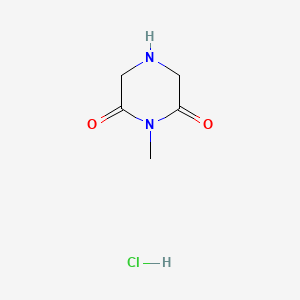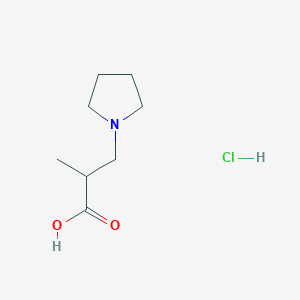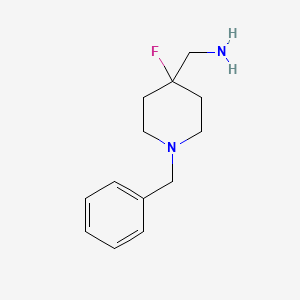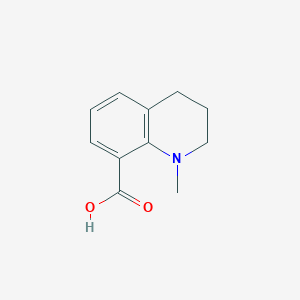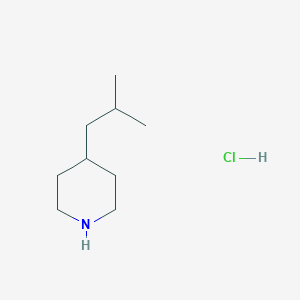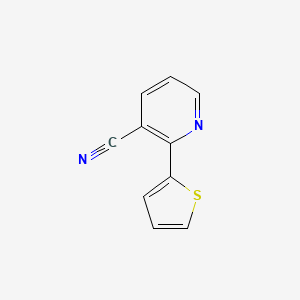
2-チオフェン-2-イルニコチノニトリル
説明
2-Thiophen-2-ylnicotinonitrile is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiophen-2-ylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophen-2-ylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺菌活性
2-チオフェン-2-イルニコチノニトリル: 誘導体は合成され、殺菌特性について評価されています。これらの化合物、特にN-(チオフェン-2-イル)ニコチンアミド誘導体は、Pseudoperonospora cubensisによって引き起こされるキュウリのうどんこ病に対して有望な結果を示しました。 一部の誘導体は市販の殺菌剤よりも高い活性を示し、さらなる開発のためのリード化合物としての可能性を示しています .
抗菌特性
2-チオフェン-2-イルニコチノニトリルに関連するチオフェン誘導体を含むチオフェン誘導体は、その抗菌有効性について試験されています。 これらの化合物は、さまざまな細菌および真菌病原体に対して有意な活性を示し、改善された薬力学的および薬物動態的特性を持つ新しい抗菌剤の開発における使用を示唆しています .
抗酸化効果
抗酸化研究の分野では、チオフェン誘導体が合成され、フリーラジカルを捕捉する能力について評価されています。 この特性は、酸化ストレス関連疾患の予防に重要であり、これらの化合物は、アスコルビン酸などの標準薬に匹敵する優れた抗酸化活性を示しています .
防食用途
チオフェン誘導体の防食の可能性が探求されており、一部の化合物は金属を腐食から保護する高い効率を示しています。 この用途は、金属の保存が重要な産業環境において特に重要です .
抗がん活性
チオフェン誘導体は、その抗がん特性について調査されています。 特定の化合物は、ヒト肺がん細胞株に対して有効な細胞毒性を示し、がん治療における治療薬としての可能性を示しています .
農薬化学
天然物の修飾によりチオフェン誘導体を生成することは、農薬化学において重要な意味を持っています。 これらの化合物は、活性を高め、特異性を高めるように最適化することができ、新規の殺虫剤および殺菌剤の開発につながります .
特性
IUPAC Name |
2-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLLQCWHNDWCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)
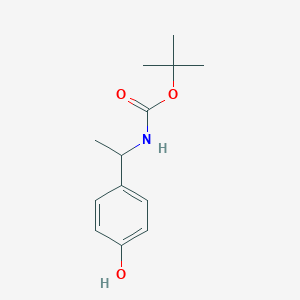

![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)
